
Ethyl trifluoromethylcrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl trifluoromethylcrotonate can be synthesized through various methods. One common approach involves the Michael addition reaction between nucleophilic glycine equivalents and α,β-unsaturated carboxylic acid derivatives . This reaction typically employs Ni(II)-templated Schiff bases of glycine in asymmetric versions, placing chiral auxiliaries on either the Michael donor or acceptor .
Industrial Production Methods: Industrial production of this compound often involves the reaction of trifluoromethyl ketones with ethyl esters under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl trifluoromethylcrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl trifluoromethylcrotonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl trifluoromethylcrotonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl trifluoromethylcrotonate can be compared with other similar compounds, such as:
Ethyl trifluoroacetate: Both compounds contain trifluoromethyl groups, but ethyl trifluoroacetate lacks the α,β-unsaturated ester functionality.
Ethyl 3-(trifluoromethyl)crotonate: This compound is structurally similar but differs in the position of the trifluoromethyl group.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but have different functional groups and reactivity.
The uniqueness of this compound lies in its combination of trifluoromethyl and α,β-unsaturated ester functionalities, which confer distinct reactivity and applications .
Eigenschaften
Molekularformel |
C7H9F3O2 |
|---|---|
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
ethyl (Z)-2-(trifluoromethyl)but-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h3H,4H2,1-2H3/b5-3- |
InChI-Schlüssel |
QLZTYFICDNPHAU-HYXAFXHYSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C)/C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C(=CC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13221568.png)
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)
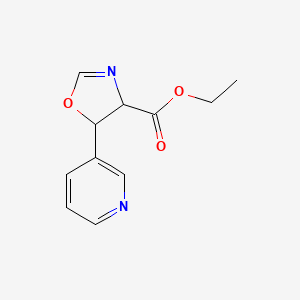
![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)
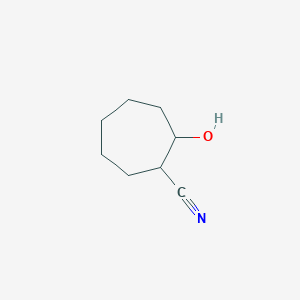
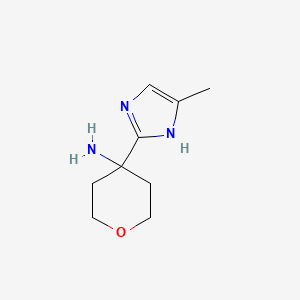
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)
![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
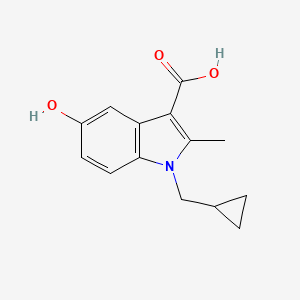
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
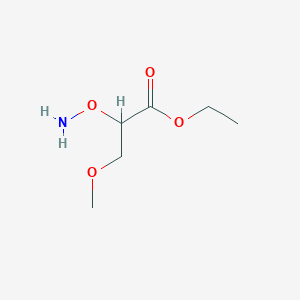
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)
